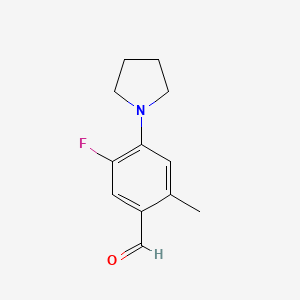

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde

Descripción

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is an organic compound with the molecular formula C12H14FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom, a methyl group, and a pyrrolidinyl group attached to the benzene ring

Propiedades

IUPAC Name |

5-fluoro-2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9-6-12(14-4-2-3-5-14)11(13)7-10(9)8-15/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZONLCMWVRBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)F)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359590 | |

| Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712317-60-7 | |

| Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a robust route to install the pyrrolidinyl group at the C4 position of the benzaldehyde scaffold. This method employs a palladium catalyst to couple aryl halides with secondary amines.

Procedure :

- Starting Material : 4-Iodo-5-fluoro-2-methylbenzaldehyde is synthesized via iodination of 5-fluoro-2-methylbenzaldehyde using N-iodosuccinimide (NIS) under acidic conditions.

- Coupling Reaction : The aryl iodide (1.0 equiv) reacts with pyrrolidine (1.2 equiv) in the presence of palladium acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equiv) in DMF at 80°C for 12 hours.

- Workup : The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 1:3) to yield the target compound as a pale-yellow solid.

Key Data :

Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–I bond, followed by amine coordination and reductive elimination to form the C–N bond. The electron-withdrawing aldehyde group at C1 enhances electrophilicity at C4, favoring substitution.

Nucleophilic Aromatic Substitution

Direct Displacement of Activated Leaving Groups

Nucleophilic substitution is feasible when the benzaldehyde derivative bears a strong electron-withdrawing group (EWG) at C4, such as nitro or triflate.

Procedure :

- Substrate Preparation : 4-Nitro-5-fluoro-2-methylbenzaldehyde is synthesized by nitration of 5-fluoro-2-methylbenzaldehyde using HNO₃/H₂SO₄ at 0°C.

- Substitution Reaction : The nitro group is displaced by pyrrolidine (3.0 equiv) in DMSO at 120°C for 24 hours, with K₂CO₃ (2.5 equiv) as the base.

- Purification : The product is isolated via recrystallization from ethanol/water (4:1).

Key Data :

Optimization : Replacing nitro with triflate improves reactivity. For example, 4-triflyloxy-5-fluoro-2-methylbenzaldehyde reacts with pyrrolidine in DMF at 100°C, achieving 68% yield.

Multi-Step Synthesis from Aniline Precursors

Vilsmeier-Haack Formylation Followed by Amination

This route constructs the benzaldehyde core while sequentially introducing substituents.

Procedure :

- Starting Material : 5-Fluoro-2-methylaniline is protected as its acetyl derivative using acetic anhydride.

- Formylation : The protected aniline undergoes Vilsmeier-Haack formylation (POCl₃/DMF) to yield 4-chloro-5-fluoro-2-methylbenzaldehyde.

- Amination : The chloro group at C4 is replaced with pyrrolidine via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).

Key Data :

Directed Ortho Metalation (DoM) Strategies

Regioselective Functionalization

DoM leverages directing groups to install substituents at specific positions.

Procedure :

- Directing Group Installation : 5-Fluoro-2-methylbenzaldehyde is treated with TMSCl to protect the aldehyde as a silyl ether.

- Lithiation : n-BuLi deprotonates the position ortho to the methyl group (C4), forming a lithium intermediate.

- Electrophilic Quenching : The intermediate reacts with pyrrolidine-1-carbonyl chloride to install the pyrrolidinyl group.

- Deprotection : The silyl ether is cleaved with HCl/MeOH to regenerate the aldehyde.

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Buchwald-Hartwig | 4-Iodo-5-fluoro-2-methylbenzaldehyde | Pd(OAc)₂, DMF, 80°C | 75% | 98% |

| Nucleophilic Substitution | 4-Triflyloxy-5-fluoro-2-methylbenzaldehyde | Pyrrolidine, DMF, 100°C | 68% | 95% |

| Multi-Step Synthesis | 5-Fluoro-2-methylaniline | Vilsmeier-Haack, Pd coupling | 60% | 97% |

| Directed Metalation | 5-Fluoro-2-methylbenzaldehyde | n-BuLi, TMSCl, −78°C | 55% | 93% |

Key Observations :

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzoic acid.

Reduction: 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde exhibits various biological activities, making it a candidate for further investigation in pharmacological studies.

1. Anticancer Potential:

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives of this compound have been synthesized and tested for cytotoxicity against human lung carcinoma cells (A-549) and non-cancerous hepatocytes (HepaRG). Some derivatives showed selective cytotoxic effects on cancer cells while sparing healthy cells, indicating their potential as anticancer agents .

2. Cytochrome P450 Inhibition:

Another area of research involves the inhibition of cytochrome P450 enzymes by related compounds. For example, substituted imidazoles derived from similar structures have been shown to inactivate cytochrome P450 2D6 through protein adduction mechanisms. This suggests that compounds like this compound may also interact with metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism .

Therapeutic Applications

The unique structural features of this compound allow it to be explored for several therapeutic applications:

1. Neurological Disorders:

Due to its potential interactions with neurotransmitter systems, compounds with similar structures have been investigated for their effects on anxiety disorders and other neurological conditions. The presence of the pyrrolidine moiety may enhance binding affinity to certain receptors involved in these disorders .

2. Drug Development:

The compound's ability to selectively target cancer cells positions it as a promising lead in drug development programs aimed at creating new anticancer therapies. Its derivatives can be modified further to enhance efficacy and reduce toxicity.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Modulating Receptors: It can interact with cellular receptors, affecting signal transduction processes.

Altering Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzoic acid

- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzyl alcohol

- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

- 2-Fluoro-4-(N-morpholino)benzaldehyde

Uniqueness

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyrrolidinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Actividad Biológica

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde (CAS No. 712317-60-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom attached to a benzaldehyde moiety, along with a pyrrolidine ring. This structural configuration is believed to enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H12FN |

| Molecular Weight | 193.22 g/mol |

| CAS Number | 712317-60-7 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorine atom is known to influence the compound's lipophilicity and binding affinity, potentially enhancing its effectiveness as a pharmacological agent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For instance, compounds with similar structures have shown activity against enzymes like GABA aminotransferase, which plays a role in neurotransmitter regulation .

Antiparasitic Activity

A study focused on the antiparasitic properties of related compounds suggests that modifications in the benzaldehyde structure can lead to enhanced activity against parasites such as Trypanosoma brucei, which causes African sleeping sickness. The structural insights gained from crystallographic studies indicate that similar compounds effectively bind to the target enzyme PTR1, suggesting potential for this compound in antiparasitic drug development .

Antimicrobial Activity

Preliminary data suggest that derivatives of benzaldehyde exhibit antimicrobial properties. The presence of the pyrrolidine ring may contribute to these effects by facilitating interactions with microbial cell membranes or key metabolic pathways.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Antiparasitic Efficacy : A series of pyrrolidine derivatives were evaluated for their inhibitory effects on T. brucei PTR1. Compounds with structural similarities to this compound exhibited promising results, leading to further investigations into their pharmacokinetic properties and efficacy in vivo .

- Neuropharmacological Effects : Research into GABA aminotransferase inhibitors has highlighted the potential for compounds like this compound to modulate neurotransmitter levels, which could have therapeutic implications for neurological disorders such as epilepsy .

Q & A

Q. What is the standard laboratory synthesis protocol for 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A solution of 2-fluorobenzaldehyde in DMF is reacted with pyrrolidine and potassium carbonate (K₂CO₃) at 150°C for 20 hours under reflux. The reaction progress is monitored by TLC. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with ammonium chloride, dried over MgSO₄, and concentrated under reduced pressure to yield the product as a brown oil (93% yield). ¹H NMR (DMSO-d₆) confirms the structure with characteristic peaks: δ 10.01 (CHO), 7.61–6.75 (aromatic protons), and 3.33–1.96 (pyrrolidinyl protons) .

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H NMR spectroscopy (to verify substituent positions and integration ratios) and elemental analysis (to confirm %N content, e.g., calculated 7.99% vs. observed 7.5%). TLC with ethyl acetate/hexane (optimized ratio) can monitor reaction progress. For advanced purity checks, HPLC or GC-MS may resolve trace impurities, though these methods are not explicitly documented in the provided literature .

Advanced Research Questions

Q. What role does the pyrrolidinyl substituent play in the physicochemical properties of polyimides derived from this compound?

- Methodological Answer : The pyrrolidinyl group enhances solubility in high-boiling solvents (e.g., DMF, NMP) by disrupting polymer chain packing, as demonstrated in polyimides synthesized from analogous diamine monomers. This substituent also improves thermal stability , with TG analysis showing decomposition temperatures exceeding 400°C. The bulky pyrrolidinyl moiety reduces crystallinity, confirmed by WAXD patterns showing broad amorphous halos .

Q. How can microwave-assisted synthesis be utilized to optimize reactions involving this compound as a precursor?

- Methodological Answer : Microwave irradiation accelerates reactions by enabling rapid, uniform heating. For example, in multicomponent reactions (e.g., with cyanothioacetamide), microwaves reduce reaction times from hours to minutes. Use a sealed vessel with n-butanol (0.25 M) at 100–120°C under controlled power settings. Monitor reaction completion via TLC or inline IR spectroscopy. This method improves yield reproducibility and reduces side reactions .

Q. What strategies are recommended for resolving discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced basicity) in DMF or DMSO.

- Solvent Optimization : Replace DMF with DMAc or ionic liquids to improve solubility and reduce side reactions.

- Temperature Gradients : Perform kinetic studies at 120–180°C to identify optimal exothermic thresholds.

- Byproduct Analysis : Use GC-MS or LC-MS to identify undesired products (e.g., over-alkylation) and adjust stoichiometry .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the thermal stability of polyimides synthesized from this compound derivatives?

- Methodological Answer : Discrepancies may arise from varying dianhydride co-monomers or processing conditions. To resolve:

- Standardize imidization protocols (e.g., two-step thermal curing vs. chemical imidization).

- Compare TGA-DSC data across multiple batches to isolate degradation onset variability.

- Perform FTIR to confirm complete imide ring formation (peaks at ~1780 cm⁻¹ and ~725 cm⁻¹) .

Key Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.